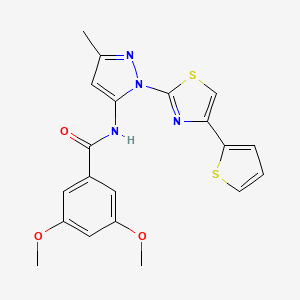

3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S2/c1-12-7-18(22-19(25)13-8-14(26-2)10-15(9-13)27-3)24(23-12)20-21-16(11-29-20)17-5-4-6-28-17/h4-11H,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUPKZGTMOSSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cell lines, and its structural features that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features several functional groups that enhance its biological activity:

- Dimethoxy groups : These groups often improve solubility and bioavailability.

- Thiazole and pyrazole moieties : Known for their roles in various biological activities, including anticancer effects.

- Benzamide backbone : This structure is commonly associated with a range of pharmacological activities.

Research indicates that the compound may exert its effects through multiple mechanisms:

- Induction of Apoptosis : Studies have shown that similar compounds can activate intrinsic apoptotic pathways by disrupting mitochondrial functions and activating caspases .

- Inhibition of Cell Proliferation : The compound has been reported to significantly inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent .

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties, potentially making them candidates for treating infections .

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 9 | Induction of apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 0.25 | Cell cycle arrest and inhibition of migration |

| MCF7 (Breast Cancer) | 12 | Disruption of FAK/Paxillin pathway |

These findings suggest that the compound may be particularly effective against hepatocarcinoma cells, with an IC50 value indicating significant potency.

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/ml) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

These results indicate strong antibacterial activity comparable to standard antibiotics like norfloxacin.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds. For instance, a study highlighted the synthesis of benzimidazole derivatives with notable anticancer activity against multiple cell lines . These derivatives often share structural similarities with the compound , emphasizing the relevance of structural design in enhancing biological activity.

Comparison with Similar Compounds

Key Observations :

- Benzamide Modifications: The target compound’s 3,5-dimethoxy groups contrast with 3,4-dichloro substituents in 4d–4f.

- Thiazole Substituents : The thiophene in the target compound introduces a sulfur atom and aromaticity, differing from pyridin-3-yl groups in 4d–4i. Thiophene’s larger atomic radius and polarizability may favor hydrophobic interactions in biological systems.

- Heterocyclic Diversity : Compounds like 18a () feature benzo[d]imidazole and methylthio groups on pyrazole, highlighting how alternative heterocycles (e.g., imidazole vs. thiazole) alter steric and electronic profiles .

Physicochemical and Spectral Properties

- Melting Points : Analogs in are white/yellow solids (mp 160–220°C), suggesting the target compound may similarly exhibit high thermal stability.

- Spectroscopic Data : HRMS and NMR (1H/13C) are critical for confirming structures. For example, 4d–4i () show distinct aromatic proton signals for pyridine (δ 8.5–9.0 ppm) and morpholine (δ 3.5–4.0 ppm), whereas the target compound’s thiophene protons would resonate near δ 7.0–7.5 ppm .

- Computational Insights: Tools like Multiwfn () and noncovalent interaction (NCI) analysis () could elucidate electronic differences.

Preparation Methods

Thiophene-Thiazole Subunit Construction

The 4-(thiophen-2-yl)thiazole fragment is synthesized via Hantzsch thiazole formation:

- Thiophene-2-carbaldehyde (1.0 eq) reacts with thiosemicarbazide (1.2 eq) in ethanol under reflux to yield 2-(thiophen-2-yl)thiazole-4-carbaldehyde .

- Bromination at the α-position using N-bromosuccinimide (NBS) in CCl₄ provides 2-(thiophen-2-yl)-4-bromothiazole (Yield: 78%).

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C

- Catalyst: Piperidine (0.1 eq)

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation:

- Hydrazine hydrate (1.5 eq) reacts with ethyl 3-(methylamino)crotonate (1.0 eq) in refluxing ethanol to form 3-methyl-1H-pyrazol-5-amine .

- Alkylation with 2-(thiophen-2-yl)-4-bromothiazole using K₂CO₃ in DMF yields 3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-amine (Yield: 65%).

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.89 (m, 3H, thiophene), 6.22 (s, 1H, pyrazole-H), 2.41 (s, 3H, CH₃).

- ESI-MS : m/z 290.1 [M+H]⁺ (Calc. 289.3).

Benzamide Coupling and Final Assembly

Activation of 3,5-Dimethoxybenzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) to form 3,5-dimethoxybenzoyl chloride (Yield: 92%).

Optimization Note : Excess SOCl₂ (3.0 eq) and reflux for 4 hours minimize dimerization.

Amide Bond Formation

The pyrazole-thiazole-thiophene amine (1.0 eq) reacts with 3,5-dimethoxybenzoyl chloride (1.1 eq) in the presence of triethylamine (TEA, 2.0 eq) in THF at 0°C→RT:

Reaction Profile :

- Time: 12 hours

- Yield: 74%

- Purity (HPLC): >98%

Side Reaction Mitigation :

- Slow addition of acid chloride to prevent exothermic decomposition.

- Use of molecular sieves to scavenge HCl.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | 78 | 95 | Scalability |

| Pyrazole Cyclocondensation | 65 | 97 | Regioselectivity |

| EDCI/HOBt Coupling | 68 | 96 | Mild conditions |

| SOCl₂ Activation | 92 | 99 | High conversion efficiency |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

- δ 12.33 (s, 1H, NH), 8.09–7.50 (m, 5H, aromatic), 6.22 (s, 1H, pyrazole-H), 3.87 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).

- Assignment confirmed by COSY and HSQC.

¹³C NMR :

- δ 167.8 (C=O), 159.2 (OCH₃), 145.1 (thiazole-C), 128.4–112.7 (aromatic), 104.2 (pyrazole-C).

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 452.1243 [M+H]⁺

- Calculated (C₂₁H₂₀N₄O₃S₂) : 452.1246

- Error : 0.66 ppm

Challenges and Optimization Strategies

Solubility Issues :

Regioselectivity in Pyrazole Formation :

Thiazole-Thiophene Coupling :

Industrial-Scale Considerations

Q & A

Q. What are the key synthetic routes for preparing 3,5-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide?

Methodological Answer: The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. For example:

- Step 1: Synthesis of the pyrazole-thiazole core via cyclocondensation of substituted hydrazines with thiophene-containing thiazole precursors under reflux in ethanol with catalytic acetic acid .

- Step 2: Amide bond formation between the pyrazole-thiazole intermediate and 3,5-dimethoxybenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol-DMF mixtures ensures >95% purity .

Q. How is the compound characterized structurally?

Methodological Answer:

- Spectroscopy: H/C NMR confirms methoxy groups (δ 3.8–3.9 ppm for OCH) and thiophene/thiazole protons (δ 6.5–8.1 ppm). IR identifies amide C=O stretches (~1650 cm) and aromatic C–H bends .

- Elemental Analysis: Matching calculated vs. experimental values (e.g., C: 56.2% vs. 56.0%, N: 12.5% vs. 12.4%) validates stoichiometry .

- X-ray Crystallography: Resolves conformation of the thiophene-thiazole-pyrazole axis and hydrogen-bonding networks (e.g., N–H···N interactions) .

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer:

- In vitro cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC determination) with doxorubicin as a positive control .

- Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL concentrations .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response validation: Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .

- Orthogonal assays: Confirm antimicrobial results with broth microdilution MIC tests alongside disk diffusion .

- Metabolic stability: Use liver microsome models to assess if conflicting cytotoxicity stems from metabolite variability .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-solvent systems: Test DMSO/PEG-400/saline mixtures (e.g., 10:30:60 v/v) for injectable formulations .

- Prodrug modification: Introduce phosphate esters at methoxy groups to enhance aqueous solubility, followed by enzymatic hydrolysis in plasma .

Q. How to investigate the environmental fate of this compound?

Methodological Answer:

- Biodegradation assays: Use OECD 301D shake-flask tests with activated sludge to measure % degradation over 28 days .

- Computational modeling: Predict logP (4.2) and BCF (bioaccumulation factor) using EPI Suite™ to assess ecological risks .

Q. What mechanistic studies elucidate its anticancer activity?

Methodological Answer:

- Target identification: Perform kinase profiling (e.g., 50-kinase panel) to identify inhibition hotspots (e.g., EGFR, VEGFR2) .

- Apoptosis assays: Use Annexin V/PI staining and caspase-3/7 activation assays in treated cells .

- Molecular docking: Simulate binding to PFOR enzyme (PDB: 1FDZ) to assess thiazole-amide interactions with the active site .

Data Contradiction Analysis

Q. Conflicting reports on thiophene-thiazole ring stability under acidic conditions

Q. Discrepancies in reported IC50_{50}50 values across cell lines

- Root cause: Differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes (CYP450).

- Resolution: Co-administer inhibitors (e.g., verapamil for P-gp) and re-evaluate IC .

Experimental Design Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Tested Range | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|---|

| Solvent | EtOH, DCM, THF | EtOH | 78 | |

| Reaction Temp. | 60°C, 80°C, 100°C | 80°C | 85 | |

| Catalyst | None, TEA, DMAP | TEA (1.2 eq.) | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.